

problems with Las17 purification and how to solve them

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Compound of Interest

Compound Name: LAS17
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Technical Support Center: Las17 Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the **Las17** protein.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying the full-length **Las17** protein?

A1: Purifying full-length **Las17** can be challenging due to several factors. Its large size and multi-domain structure, including a proline-rich region, can lead to expression issues, insolubility, and a high propensity for aggregation. Furthermore, **Las17** is involved in numerous protein-protein interactions within the cell, which can result in the co-purification of contaminants.

Q2: Which expression system is recommended for **Las17**?

A2: *Saccharomyces cerevisiae* (yeast) is a common expression system for **Las17** as it is its native organism, which can aid in proper folding and post-translational modifications. However,

recombinant expression in *E. coli* is also frequently used, particularly for purifying specific domains of the protein.

Q3: What affinity tags are suitable for **Las17** purification?

A3: Both Glutathione S-transferase (GST) and polyhistidine (His-tag) are commonly used for the affinity purification of **Las17** and its fragments. The choice between them may depend on the specific experimental context, including the desired purity and the downstream application. A dual-tagging approach (e.g., N-terminal GST and C-terminal His-tag) can be employed to ensure the purification of full-length, intact protein.[1]

Q4: How can I prevent the degradation of **Las17** during purification?

A4: Protein degradation is a common issue, especially for large, multi-domain proteins like **Las17**. [2] To minimize degradation, it is crucial to work quickly and at low temperatures (4°C) throughout the purification process. [3] The addition of a broad-spectrum protease inhibitor cocktail to all buffers is essential. [3][4] Using a protease-deficient expression host strain can also be beneficial.

Q5: My **Las17** protein is aggregating. What can I do?

A5: Aggregation is a significant problem for **Las17**, partly due to its proline-rich domains. To mitigate aggregation, consider the following strategies:

- **Optimize Buffer Conditions:** Ensure the buffer pH is at least one unit away from **Las17**'s isoelectric point (pI ~9.72). Maintain an appropriate ionic strength (e.g., 150-500 mM NaCl) to minimize electrostatic interactions.
- **Use Additives:** The amino acid proline has been shown to inhibit protein aggregation by binding to folding intermediates. Including stabilizing additives like glycerol (10-20%), L-arginine (50-500 mM), or non-denaturing detergents can also be effective.
- **Lower Expression Temperature:** Reducing the expression temperature during cell culture can promote proper folding and reduce the formation of insoluble protein.

Troubleshooting Guides

Issue 1: Low Yield of Purified Las17

Possible Cause	Suggested Solution
Poor Protein Expression	Optimize expression conditions (e.g., inducer concentration, induction time and temperature). Codon optimization for the expression host may also improve yields.
Protein in Insoluble Fraction	Lower the expression temperature and induction time. Use a solubility-enhancing fusion tag like Maltose Binding Protein (MBP). Perform a trial purification under denaturing conditions to see if the protein is in inclusion bodies.
Inefficient Binding to Affinity Resin	Ensure the affinity tag is accessible; if a His-tag is suspected to be buried, perform a trial purification under denaturing conditions. For GST-tags, ensure that the sonication was not too harsh, as this can alter the conformation of the GST moiety. Increase the incubation time of the lysate with the resin.
Premature Elution	For His-tagged proteins, ensure the wash buffer does not contain an excessively high concentration of imidazole. For GST-tagged proteins, ensure the wash buffer has an appropriate salt concentration to minimize non-specific interactions without eluting the target protein.

Issue 2: Co-purification of Contaminants

Possible Cause	Suggested Solution
Interaction with Cellular Proteins	Las17 is known to interact with proteins like Sla1 and Lsb1/2. Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl) to disrupt ionic interactions. Include a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in the wash buffer to reduce non-specific hydrophobic interactions.
Non-specific Binding to Resin	For His-tagged proteins, add a low concentration of imidazole (10-20 mM) to the lysis and wash buffers to reduce the binding of contaminating proteins. For GST-tagged proteins, ensure adequate washing steps are performed.
Nucleic Acid Contamination	Treat the cell lysate with DNase I and RNase A to digest nucleic acids, which can otherwise interact with Las17 and other proteins.
Ineffective Washing	Increase the volume and number of wash steps. A step-gradient wash with increasing concentrations of a competing agent (e.g., imidazole for His-tags) can be effective.

Quantitative Data Summary

Note: The following tables present typical, illustrative data for the purification of a GST-tagged **Las17** protein from a 1-liter yeast culture. Actual results may vary.

Table 1: Purification Yield at Each Step

Purification Step	Total Protein (mg)	Las17 (mg)	Yield (%)
Cleared Lysate	1500	15	100
Glutathione Affinity	30	12	80
Size Exclusion	10	9	60

Table 2: Purity Assessment

Purification Step	Purity (%)
Cleared Lysate	~1
Glutathione Affinity	>85
Size Exclusion	>95

Experimental Protocols

Protocol 1: GST-Tagged Las17 Purification from *S. cerevisiae*

- Cell Lysis:
 - Harvest yeast cells from a 1L culture by centrifugation.
 - Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).
 - Lyse the cells by mechanical disruption using glass beads (0.5 mm diameter) and high-speed vortexing in intervals, keeping the sample on ice.
 - Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Affinity Chromatography:
 - Equilibrate a glutathione-agarose column with Lysis Buffer.

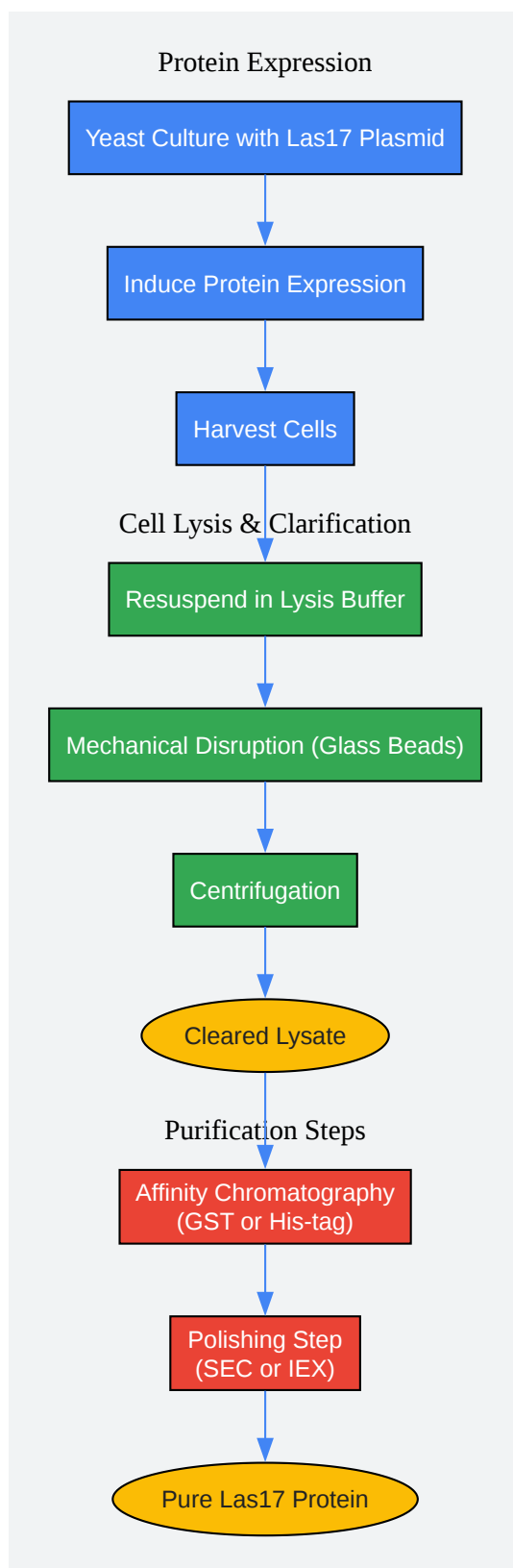
- Load the cleared lysate onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT).
- Elute the GST-**Las17** protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 5% glycerol). Collect fractions and analyze by SDS-PAGE.
- Size-Exclusion Chromatography (Polishing Step):
 - Pool the fractions containing pure GST-**Las17**.
 - Concentrate the pooled fractions using an appropriate centrifugal filter unit.
 - Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol).
 - Collect fractions and analyze for purity by SDS-PAGE.

Protocol 2: His-Tagged **Las17** Purification from *S. cerevisiae*

- Cell Lysis:
 - Follow the same cell lysis protocol as for GST-tagged **Las17**, but use a His-tag specific Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0, 1x protease inhibitor cocktail).
- Affinity Chromatography:
 - Equilibrate a Ni-NTA agarose column with Lysis Buffer.
 - Load the cleared lysate onto the column.
 - Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

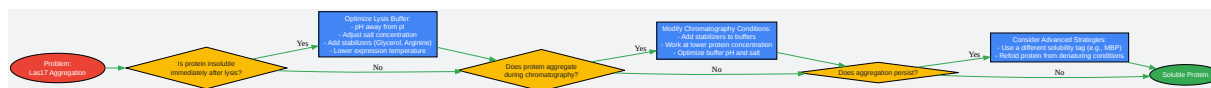
- Elute the His-**Las17** protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
- Ion-Exchange Chromatography (Optional Polishing Step):
 - If further purification is needed, perform buffer exchange on the eluted fractions into a low salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl).
 - Load the protein onto an anion exchange column (**Las17** has a high pI, so cation exchange is also an option depending on the buffer pH).
 - Elute with a linear salt gradient (e.g., 25 mM to 1 M NaCl).
 - Analyze fractions by SDS-PAGE.

Visualizations



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Caption: General workflow for the expression and purification of **Las17**.



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Caption: Troubleshooting flowchart for **Las17** protein aggregation.

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